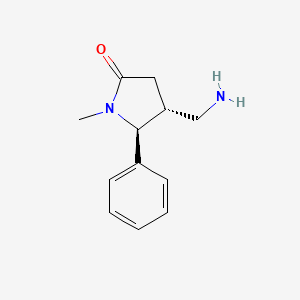
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one” is a chemical compound with a molecular weight of 204.27 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3/t10-,12-/m1/s1 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 204.27 . It is stored at 4 degrees Celsius .Scientific Research Applications
Antibacterial Activity
Studies have shown that compounds related to (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one exhibit significant antibacterial activity. For instance, Sato et al. (2002) found that certain carbapenems with a similar structure have enhanced activity against MRSA and Pseudomonas aeruginosa strains, suggesting the potential of these compounds in addressing antibiotic-resistant infections (Sato et al., 2002).
Synthesis and Chemical Transformations
The compound and its derivatives have been used in various synthetic processes. For example, Evans (2007) demonstrated the synthesis of related compounds via double reduction of cyclic sulfonamide precursors, showcasing the versatility of these compounds in chemical synthesis (Evans, 2007).
Pharmacological Profile Improvement
Research by Veinberg et al. (2015) highlighted the role of structural analogs based on the pyrrolidin-2-one pharmacophore, like this compound, in improving pharmacological profiles of central nervous system agents. These compounds are useful in enhancing memory processes and attenuating cognitive impairments (Veinberg et al., 2015).
Positive Allosteric Modulators of Sigma-1 Receptor
The enantiomers of related compounds have been identified as effective positive allosteric modulators of the sigma-1 receptor, which is significant for developing drugs targeting this receptor system (Veinberg et al., 2013).
Enantioselective Synthesis
Scharnagel et al. (2014) discussed the use of a cis-2-aminomethyl-5-phenylpyrrolidine, which is structurally similar, in the enantioselective synthesis of Henry reactions, highlighting the potential of these compounds in producing chiral molecules (Scharnagel et al., 2014).
Enzymatic Dynamic Kinetic Resolution
Koszelewski et al. (2009) utilized a method involving dynamic kinetic resolution catalyzed by ω-transaminases to synthesize enantiomerically enriched derivatives, demonstrating the compound's utility in novel synthetic methods (Koszelewski et al., 2009).
Fragment-based Design of Bromodomain Inhibitors
Hilton-Proctor et al. (2020) described the synthesis of a 4-phenyl substituted analogue, a structural relative, for the development of bromodomain inhibitors, indicating its potential in targeted drug design (Hilton-Proctor et al., 2020).
Enantioselective Synthesis of γ-Aminobutyric Acid Derivatives
Reznikov et al. (2013) developed a new approach for the synthesis of derivatives, including compounds structurally similar to this compound, demonstrating its application in producing important bioactive molecules (Reznikov et al., 2013).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin, and can cause serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is the Cytochrome P450 3A4 . This enzyme plays a crucial role in the metabolism of a wide variety of compounds.
Mode of Action
The compound interacts with its target, Cytochrome P450 3A4, through a process known as oxidation . This interaction results in the conversion of the compound to its metabolite, (S)-DM-6717 .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of albumin
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by Cytochrome P450 3A4 .
Result of Action
The compound’s interaction with cytochrome p450 3a4 and its subsequent metabolism suggest that it may have effects on the metabolism of albumin .
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNCUJVFAIGTH-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide](/img/structure/B2422481.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)
![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)
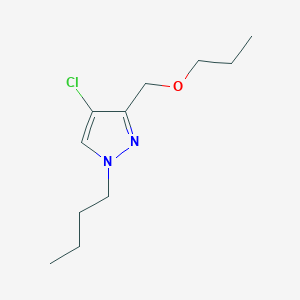
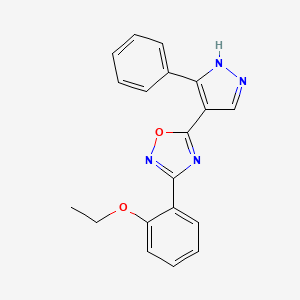
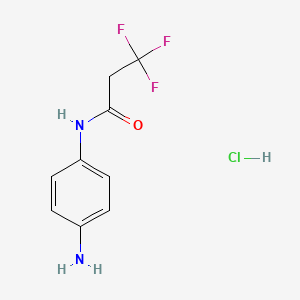
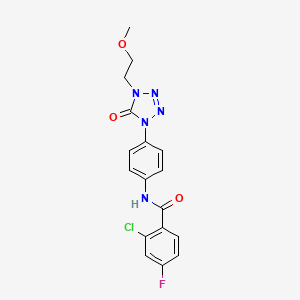
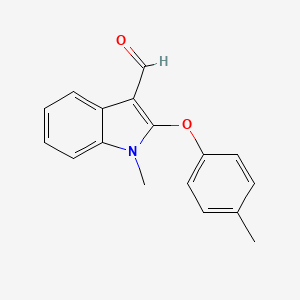
![N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2422496.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422497.png)


